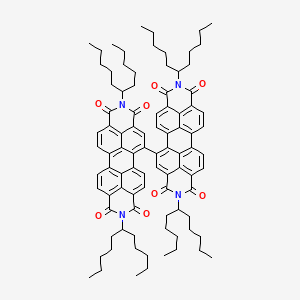

di-PDI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

di-PDI (dimeric perylene diimide) is a non-fullerene small-molecule acceptor (NFA) used in organic solar cells (OSCs). It belongs to the family of perylene diimide (PDI) derivatives, which are renowned for their strong light absorption, high electron mobility, and thermal stability . This compound is synthesized via Suzuki cross-coupling reactions using heterologous PDI monomers with bay- and ortho-substituted functional groups. This molecular design enables enhanced π-π stacking and reduced aggregation, improving charge transport in OSC devices . Its absorption spectrum spans 400–700 nm, with a high extinction coefficient (~10⁵ L·mol⁻¹·cm⁻¹), making it suitable for harvesting solar energy . In OSC applications, this compound achieves moderate power conversion efficiencies (PCEs) compared to other NFAs, with studies reporting PCEs of ~4% in optimized blends .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perylene diimides are typically synthesized through the reaction of perylene dianhydride with aliphatic amines. This reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20 to 60°C, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of perylene diimides involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Perylene diimides undergo various chemical reactions, including:

Oxidation: Perylene diimides can be oxidized to form perylene tetracarboxylic dianhydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium dithionite is often used as a reducing agent in aqueous or biphasic water-acetonitrile mixtures.

Substitution: Nucleophilic substitution reactions typically involve reagents like n-butylamine and bromine.

Major Products

Oxidation: Perylene tetracarboxylic dianhydride.

Reduction: Perylene diimide radical anions and dianions.

Substitution: Various substituted perylene diimides with altered photophysical properties.

Scientific Research Applications

Perylene diimides have a wide range of applications in scientific research:

Chemistry: Used as electron acceptors in organic solar cells, enhancing the efficiency of photovoltaic devices.

Biology: Employed in bioimaging and biosensing due to their strong fluorescence properties.

Medicine: Investigated for use in photodynamic therapy and as photosensitizers in cancer treatment.

Mechanism of Action

The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Findings :

- This compound vs. tri-PDI : Tri-PDI exhibits redshifted absorption (580–680 nm vs. 550–650 nm) due to extended conjugation, achieving a higher PCE (4.55%) compared to this compound (4.0%) .

- This compound vs. SF-PDI2: SF-PDI2 has a deeper LUMO (-3.9 eV vs. -3.8 eV), enhancing electron mobility but requiring compatible donor polymers for optimal performance .

- This compound vs. Y6 : Y6’s narrow bandgap (1.3 eV) enables near-infrared absorption, leading to record PCEs (>15%) in OSCs, far surpassing this compound .

Morphological Stability

This compound-based blends show superior morphological stability compared to ITIC derivatives due to stronger intermolecular interactions and reduced phase separation . However, Y6 and BTA-based NFAs exhibit better thermal stability due to their rigid fused-ring cores .

Charge Transport and Energy Loss

This compound’s exciton binding energy (ΔEEX) is ~0.3 eV, lower than fullerene acceptors (FAs, ΔEEX ~0.5 eV) but higher than Y6 (ΔEEX ~0.2 eV). This results in reduced energy loss in this compound-based OSCs compared to FAs but higher loss than Y6 .

Biological Activity

Di-PDI, or di-carboxy perylene diimide, is a compound belonging to the family of perylene diimides (PDIs), which are known for their unique optical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.

Structure and Properties

This compound is characterized by its perylene core with two carboxylic acid groups. This modification enhances its solubility in water and allows for better interaction with biological molecules. The structure of this compound can be represented as follows:

This compound exhibits strong fluorescence properties, making it a candidate for various applications in bioimaging and phototherapy.

1. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : this compound has been found to inhibit the proliferation of various cancer cell lines by interfering with the cell cycle.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

3. Photothermal Effects

The photothermal properties of this compound allow it to convert light into heat effectively. When exposed to near-infrared light, this compound generates localized heat that can induce cell death in targeted cancer therapies.

Case Study 1: this compound in Cancer Therapy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to confirm these findings.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound | 45 | 30 |

This data demonstrates the efficacy of this compound as a potential therapeutic agent against breast cancer.

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of this compound in neuronal cells exposed to oxidative stress. The study found that this compound treatment reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 15 |

| This compound (10 µM) | 8 |

These findings suggest that this compound may protect neuronal cells from oxidative damage, indicating its potential use in neuroprotection strategies.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively bind to proteins and nucleic acids, enhancing its biological activity. For instance, binding studies revealed that this compound interacts with key proteins involved in cell signaling pathways, potentially modulating their functions.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that this compound can reduce tumor growth when administered alongside photothermal therapy. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of this compound in clinical settings.

Q & A

Q. How should researchers design experiments to investigate the structural and functional properties of di-PDI?

Methodological Guidance :

- Experimental Design : Use a P-E/I-C-O framework (Population: this compound samples; Exposure/Intervention: controlled synthesis conditions; Comparison: varying solvent systems or temperature; Outcome: spectroscopic or crystallographic data) to isolate variables and ensure reproducibility .

- Replication : Document synthesis protocols, including reagent purity, reaction times, and purification methods. Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .

- Validation : Cross-validate results using complementary techniques (e.g., X-ray diffraction for structural analysis and DFT calculations for electronic properties) .

Methodological Guidance :

- Metadata Standards : Use DDI (Data Documentation Initiative) or domain-specific templates to document experimental parameters, instrument settings, and data processing steps .

- Repositories : Deposit datasets in NFDI4Chem-supported repositories (e.g., Chemotion, RADAR4Chem) with unique identifiers (DOIs) to meet FAIR principles .

- Peer Review : Submit datasets for peer review alongside manuscripts, ensuring reviewers assess data quality and compliance with FAIRness criteria .

Example Workflow :

Data Collection : Raw spectra → Processed data (baseline correction, peak integration).

Documentation : Attach metadata (instrument model, software version).

Deposit : Upload to Chemotion with a CC-BY license .

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s behavior?

Methodological Guidance :

- Triangulation : Compare results across multiple methods (e.g., experimental NMR shifts vs. computational chemical shift predictions) to identify systematic errors .

- Benchmarking : Use validated theoretical models (e.g., DFT functionals calibrated for similar compounds) to reduce computational bias .

- Sensitivity Analysis : Test how variations in input parameters (e.g., solvent models, basis sets) affect computational outcomes .

Methodological Guidance :

- Data Harmonization : Map this compound datasets to ontologies (e.g., ChEBI, PubChem) to enable cross-disciplinary queries .

- Meta-Studies : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships across PDI derivatives) .

- Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) like Chemotion to share annotated datasets with collaborators in materials science or pharmacology .

Example Integration Workflow :

Standardization : Convert this compound spectral data to JCAMP-DX format.

Linking : Associate with biological assay data via RDF triples.

Publication : Co-submit to a journal and repository with cross-referenced DOIs .

How should researchers formulate hypothesis-driven questions for this compound studies?

Methodological Guidance :

- P-E/I-C-O Framework : Define Population (this compound polymorphs), Intervention (doping with electron acceptors), Comparison (undoped samples), and Outcome (charge carrier mobility) .

- Gap Analysis : Review literature to identify understudied aspects (e.g., this compound’s photostability in thin-film applications) .

- Feasibility Testing : Pilot experiments to assess data accessibility (e.g., availability of pure this compound isomers) .

Example Research Question : “How does halogen substitution (F, Cl, Br) at the this compound core influence its electron mobility in organic photovoltaic devices?”

Q. What methodologies are recommended for analyzing this compound’s role in complex systems (e.g., drug delivery or energy storage)?

Methodological Guidance :

- Multi-Omics Approaches : Combine spectroscopic data (e.g., FTIR for functional groups) with performance metrics (e.g., battery cycle life) .

- Machine Learning : Train models on this compound’s physicochemical properties to predict behavior in novel applications .

- Ethical Compliance : Ensure data collection adheres to institutional review standards, especially for biomedical applications .

Properties

Molecular Formula |

C92H106N4O8 |

|---|---|

Molecular Weight |

1395.8 g/mol |

IUPAC Name |

11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |

InChI Key |

SROWQESEJZYBTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.